Cas no 1693903-99-9 (2-azido-1-bromo-4-iodobenzene)

2-azido-1-bromo-4-iodobenzene structure
2-azido-1-bromo-4-iodobenzene structure
商品名:2-azido-1-bromo-4-iodobenzene
CAS番号:1693903-99-9
MF:C6H3BrIN3
メガワット:323.916591882706
MDL:MFCD31420960
CID:5245117
PubChem ID:130499473

2-azido-1-bromo-4-iodobenzene 化学的及び物理的性質

名前と識別子

    • Benzene, 2-azido-1-bromo-4-iodo-
    • 2-azido-1-bromo-4-iodobenzene
    • MDL: MFCD31420960
    • インチ: 1S/C6H3BrIN3/c7-5-2-1-4(8)3-6(5)10-11-9/h1-3H
    • InChIKey: FKVDCFCRPYPALG-UHFFFAOYSA-N
    • ほほえんだ: N(C1C=C(I)C=CC=1Br)=[N+]=[N-]

2-azido-1-bromo-4-iodobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-294304-0.25g
2-azido-1-bromo-4-iodobenzene
1693903-99-9
0.25g
$708.0 2023-09-06
Enamine
EN300-294304-10g
2-azido-1-bromo-4-iodobenzene
1693903-99-9
10g
$3315.0 2023-09-06
Enamine
EN300-294304-10.0g
2-azido-1-bromo-4-iodobenzene
1693903-99-9
10.0g
$4052.0 2023-03-01
Enamine
EN300-294304-0.05g
2-azido-1-bromo-4-iodobenzene
1693903-99-9
0.05g
$647.0 2023-09-06
Enamine
EN300-294304-5g
2-azido-1-bromo-4-iodobenzene
1693903-99-9
5g
$2235.0 2023-09-06
Enamine
EN300-294304-0.1g
2-azido-1-bromo-4-iodobenzene
1693903-99-9
0.1g
$678.0 2023-09-06
Enamine
EN300-294304-1.0g
2-azido-1-bromo-4-iodobenzene
1693903-99-9
1g
$0.0 2023-06-06
Enamine
EN300-294304-2.5g
2-azido-1-bromo-4-iodobenzene
1693903-99-9
2.5g
$1509.0 2023-09-06
Enamine
EN300-294304-5.0g
2-azido-1-bromo-4-iodobenzene
1693903-99-9
5.0g
$2732.0 2023-03-01
Enamine
EN300-294304-0.5g
2-azido-1-bromo-4-iodobenzene
1693903-99-9
0.5g
$739.0 2023-09-06

2-azido-1-bromo-4-iodobenzene 関連文献

2-azido-1-bromo-4-iodobenzeneに関する追加情報

Professional Introduction to 2-Azido-1-Bromo-4-Iodobenzene (CAS No. 1693903-99-9)

2-Azido-1-bromo-4-iodobenzene, with the chemical formula C₆HBr₂IN₃, is a highly versatile intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its unique CAS number 1693903-99-9, has garnered significant attention due to its utility in constructing complex molecular architectures. The presence of both azido and iodine substituents makes it a valuable building block for further functionalization, enabling chemists to explore novel synthetic pathways and applications.

The structure of 2-azido-1-bromo-4-iodobenzene presents a unique combination of reactive sites that can be selectively modified. The azido group (–N₃) is known for its reactivity in nucleophilic substitution reactions, while the bromo (–Br) and iodine (–I) atoms serve as excellent leaving groups in various coupling reactions. This dual functionality allows for the construction of diverse heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.

In recent years, the demand for specialized intermediates like 2-azido-1-bromo-4-iodobenzene has surged due to advancements in drug discovery and material science. The compound has been widely used in the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents. Its role in constructing complex scaffolds has been particularly highlighted in the development of targeted therapies for cancer and infectious diseases.

One of the most compelling aspects of 2-azido-1-bromo-4-iodobenzene is its application in cross-coupling reactions. The azido group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for constructing biaryl structures. Similarly, the bromo and iodine substituents can participate in palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings, respectively. These reactions have been instrumental in the synthesis of complex natural products and drug candidates.

The pharmaceutical industry has leveraged the reactivity of 2-azido-1-bromo-4-iodobenzene to develop novel therapeutic agents. For instance, researchers have utilized this intermediate to construct inhibitors of protein-protein interactions, which are critical targets in many diseases. The ability to precisely control the functionalization of this compound has allowed for the rapid discovery of lead compounds with high binding affinity and selectivity.

Moreover, the material science applications of 2-azido-1-bromo-4-iodobenzene have not been overlooked. Its incorporation into polymer matrices has led to the development of advanced materials with tailored properties. These materials exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for use in harsh environments.

The synthesis of 2-azido-1-bromo-4-iodobenzene typically involves a multi-step process that requires careful optimization to ensure high yield and purity. The starting material, benzene derivatives with appropriate substituents, undergoes sequential halogenation followed by azidation. Recent advancements in synthetic methodologies have improved the efficiency of these reactions, reducing waste and minimizing side products.

In conclusion, 2-Azido-1-bromo-4-Iodobenzene (CAS No. 1693903-99-9) is a cornerstone compound in modern organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for chemists seeking to develop novel bioactive molecules and advanced materials. As research continues to uncover new applications for this versatile intermediate, its importance is likely to grow even further.

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